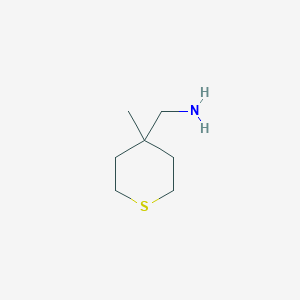
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine is an organic compound with the molecular formula C7H15NS It is a derivative of thiopyran, a sulfur-containing heterocycle, and features a methanamine group attached to the 4th position of the thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiopyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiopyran ring or the methanamine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4-Methyltetrahydro-2H-thiopyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-Methyltetrahydro-2H-thiopyran-4-yl)methyl chloride: Similar structure but with a chloride group instead of a methanamine group.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
(4-methylthian-4-yl)methanamine |
InChI |
InChI=1S/C7H15NS/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3 |
InChI Key |
FGZMGDHKFMIWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



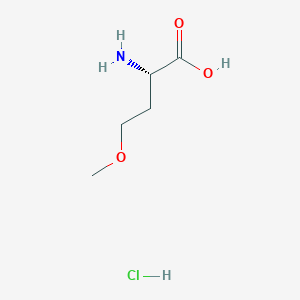
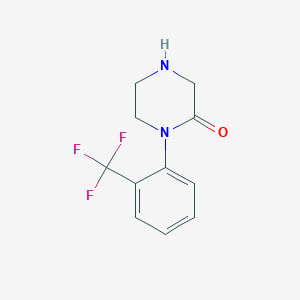
![1-[(1R)-2-hydroxy-1-phenylethyl]pyrrolidin-2-one](/img/structure/B11753874.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753877.png)
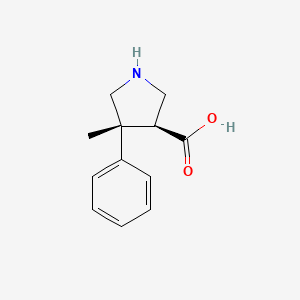
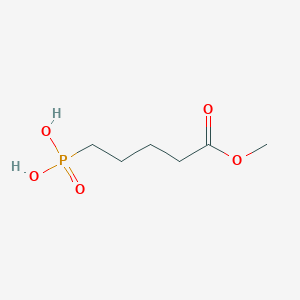
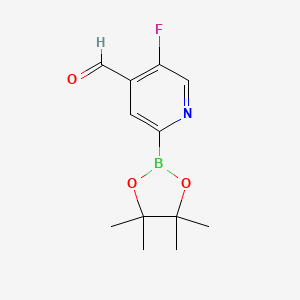
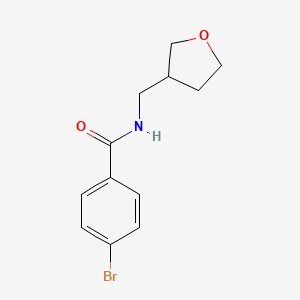
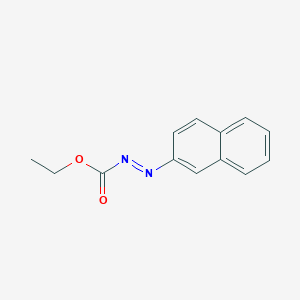
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11753926.png)
![5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide](/img/structure/B11753928.png)
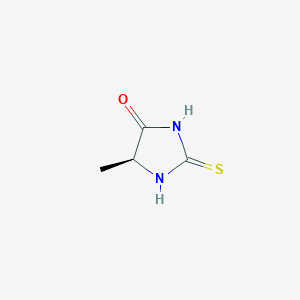
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11753950.png)
